1,1-Diethoxy-3-isocyanopropane

Description

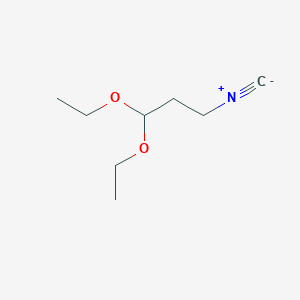

1,1-Diethoxy-3-isocyanopropane is an organonitrogen compound characterized by an isocyano (-NC) group at the propane chain’s third carbon and two ethoxy (-OCH₂CH₃) groups at the first carbon. This structure imparts unique reactivity and stability, making it valuable in organic synthesis, particularly as a precursor or protecting group in multicomponent reactions.

Properties

CAS No. |

139723-02-7 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1,1-diethoxy-3-isocyanopropane |

InChI |

InChI=1S/C8H15NO2/c1-4-10-8(11-5-2)6-7-9-3/h8H,4-7H2,1-2H3 |

InChI Key |

ARUYIJPIIANHIW-UHFFFAOYSA-N |

SMILES |

CCOC(CC[N+]#[C-])OCC |

Canonical SMILES |

CCOC(CC[N+]#[C-])OCC |

Synonyms |

1-ISOCYANO-3,3-DIETHOXYPROPANE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on 1,1-Diethoxy-3-isocyanopropane and related isocyanides, emphasizing molecular properties, reactivity, and applications.

Table 1: Key Properties of Selected Isocyanopropane Derivatives

Reactivity and Stability

- This compound: The ethoxy groups introduce steric hindrance and electron-donating effects, reducing nucleophilicity compared to simpler isocyanides like 1-isocyanopropane. This stabilizes the compound against premature decomposition, making it suitable for prolonged reactions. However, its isocyano group retains reactivity in Ugi and Passerini reactions, where it forms C–N bonds .

- 1-Isocyanopropane: Lacking substituents, it exhibits higher reactivity in nucleophilic additions but lower thermal stability. Its low molecular weight facilitates volatility, limiting its use in high-temperature applications .

- 1,3-Diisocyanopropane: Dual isocyano groups enable crosslinking in polymer chemistry, but uncontrolled reactivity can lead to side reactions without careful catalysis.

Solubility and Handling

- This compound’s ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to hydrophobic analogs like 1-isocyanopropane, which prefers non-polar solvents.

- 1,3-Diisocyanopropane’s dual functional groups require stringent moisture-free conditions due to sensitivity to hydrolysis, whereas the ethoxy groups in this compound offer partial protection against water .

Research Findings and Limitations

Recent studies highlight this compound’s utility in synthesizing β-lactam antibiotics, leveraging its ability to form imine intermediates without side-product formation. However, literature gaps exist regarding its toxicity profile and large-scale synthesis efficiency. Comparative data with 1-isocyanopropane suggest that ethoxy substitution reduces acute toxicity, but empirical validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.